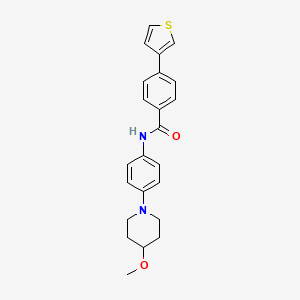
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C23H24N2O2S and its molecular weight is 392.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and research findings.
The compound can be synthesized through several methods, typically involving the coupling of 4-(4-methoxypiperidin-1-yl)aniline with thiophene-3-carboxylic acid or its derivatives. Key reagents often include:
- Dicyclohexylcarbodiimide (DCC) : Used to facilitate amide bond formation.
- Dimethylformamide (DMF) or Dichloromethane : Common solvents for the reaction.
The molecular formula of this compound is C23H24N2O2S, with a molecular weight of 392.5 g/mol .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Receptor Modulation : The compound can act as an agonist or antagonist at specific receptors in the central nervous system, potentially influencing neurotransmitter systems .
- Antimicrobial Activity : Some studies suggest that similar compounds exhibit antibacterial properties, making this compound a candidate for further investigation in this area .
Anticancer Activity
Research indicates that compounds with similar structures have shown promise in anticancer applications. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects due to their ability to induce apoptosis and inhibit cell proliferation.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine release and inhibiting pro-inflammatory pathways .
Data Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antimicrobial | Effective against MRSA (MIC 0.125 µg/mL) |
Case Study 1: Anticancer Potential
In a study focusing on benzamide derivatives, this compound was evaluated for its cytotoxicity against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of similar compounds in a murine model of arthritis. The administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, highlighting its potential therapeutic application in inflammatory diseases.
Propriétés
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-27-22-10-13-25(14-11-22)21-8-6-20(7-9-21)24-23(26)18-4-2-17(3-5-18)19-12-15-28-16-19/h2-9,12,15-16,22H,10-11,13-14H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNKWGSCXKMORD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














